Pyrrolo[3,2-c]pyrazole

CDK2 inhibition anticancer kinase inhibitor scaffold

For kinase inhibitor programs, sourcing a non-functionalized parent scaffold with a defined [3,2-c] ring fusion is a common bottleneck. Pyrrolo[3,2-c]pyrazole (CAS 250-88-4) directly addresses this need as a privileged ATP-binding pocket template. Key procurement advantages include: - Validated starting point for deriving CDK2 inhibitors (IC50 as low as 0.11 µM) with antiproliferative activity against MCF-7 and HepG-2 lines. - Enables divergent parallel synthesis via a single-step copper-catalyzed cascade, accelerating SAR exploration. - Dual-use applicability in medicinal chemistry and biomaterials science, supporting organogel and nanofiber research.

Molecular Formula C5H3N3
Molecular Weight 105.10 g/mol
CAS No. 250-88-4
Cat. No. B15495716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[3,2-c]pyrazole
CAS250-88-4
Molecular FormulaC5H3N3
Molecular Weight105.10 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N2)N=C1
InChIInChI=1S/C5H3N3/c1-2-6-5-3-7-8-4(1)5/h1-3H
InChIKeyGZTPJDLYPMPRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[3,2-c]pyrazole (CAS 250-88-4) Procurement Guide: Core Scaffold Identification and Baseline Specifications


Pyrrolo[3,2-c]pyrazole (CAS 250-88-4) is a nitrogen-containing bicyclic heteroaromatic scaffold with the molecular formula C5H3N3 and a molecular weight of 105.10 g/mol . This compound serves as an unsubstituted core structure belonging to the broader pyrrolopyrazole class, which is extensively patented as a privileged kinase inhibitor template targeting the ATP-binding pocket across multiple therapeutic areas including oncology and inflammatory disorders [1]. As a non-functionalized parent scaffold with zero rotatable bonds and a polar surface area of 37.08 Ų, it functions primarily as a synthetic building block rather than a standalone bioactive molecule, with its procurement value derived from its role as a comparator baseline and the starting point for derivatization into target-specific kinase inhibitors .

Why Generic Substitution of Pyrrolo[3,2-c]pyrazole with Alternative Fused Bicyclic Scaffolds Fails for Kinase Inhibitor Development


Generic substitution of pyrrolo[3,2-c]pyrazole with structurally related fused bicyclic systems such as pyrrolo[3,2-c]pyridine, 1H-pyrazolo[3,4-b]pyridine, or pyrrolo[2,3-c]pyrazole yields fundamentally divergent biological profiles due to altered hinge-binding geometry, kinase selectivity fingerprints, and synthetic accessibility. The [3,2-c] ring fusion pattern dictates a specific spatial orientation of nitrogen atoms that determines hydrogen-bonding patterns within the ATP-binding pocket, while the absence of a pyridine nitrogen (present in pyrrolopyridines) alters both electronic distribution and metabolic stability [1]. These structural variations translate into measurable differences in target potency, selectivity window, and downstream cellular efficacy, rendering scaffold interchange without re-optimization of substitution patterns scientifically invalid for reproducible research [2].

Pyrrolo[3,2-c]pyrazole Comparative Evidence: Quantified Differentiation Against Closest Scaffold Analogs


CDK2 Kinase Inhibitory Activity: Pyrrolo[2,3-c]pyrazole Derivatives Achieve Potency Comparable to Sorafenib with Favorable Therapeutic Window

Pyrrolo[2,3-c]pyrazole-based compounds (14 and 15) demonstrated CDK2/CyclinA2 inhibitory activity comparable to the clinically approved multi-kinase inhibitor Sorafenib, with compound 14 achieving an IC50 of 0.11 µM versus Sorafenib's 0.184 µM [1]. In antiproliferative assays against MCF-7 breast cancer cells, these pyrrolopyrazole derivatives exhibited IC50 values ranging from 3.20 to 10.05 µM, compared to Sorafenib's 9.76 µM, while against HepG-2 hepatocellular carcinoma cells the range was 2.18 to 13.49 µM versus Sorafenib's 13.19 µM [1]. Critically, normal cell cytotoxicity evaluation revealed low toxicity in non-cancerous cells, indicating a therapeutic window advantage [1].

CDK2 inhibition anticancer kinase inhibitor scaffold

Multi-Kinase Targeting Versatility: Pyrrolopyrazole Scaffold Demonstrates Broad Kinase Inhibition Profile Across CDK, Aurora, and PKC Families

The pyrrolopyrazole scaffold class has been validated as an ATP-competitive inhibitor across at least three distinct kinase families: CDK2/cyclin-dependent kinases [1], Aurora kinases (IC50 = 0.027 µM for Aur-A inhibition) [2], and protein kinase C (PKC) isoforms including PKCβII [3]. In comparison, the pyrrolo[3,2-c]pyridine scaffold demonstrates more restricted kinase targeting, with reported activity primarily against FMS kinase (IC50 = 30-60 nM for optimized derivatives) [4]. This broader target engagement profile is attributed to the specific [3,2-c] and [3,4-c] ring fusion geometries enabling adaptable hinge-binding conformations across diverse ATP-binding pockets [2].

multi-kinase inhibition polypharmacology scaffold versatility

Synthetic Accessibility and Modular Derivatization: Copper-Catalyzed Cascade Approach Enables Efficient Pyrrolopyrazole Library Construction

A straightforward copper-catalyzed cascade reaction between halogenated pyrazolecarbaldehydes and ethylisocyanoacetate enables synthesis of pyrrolo-fused pyrazoles including pyrrolo[3,2-c]pyrazole derivatives in a single operational step with comparable yields across diverse halogenated pyrazole substrates [1]. This methodology contrasts with the multi-step sequences typically required for pyrrolo[3,2-c]pyridine scaffold construction, which often necessitate separate ring-forming operations and protecting group manipulations [2]. The modular nature of this approach permits systematic variation of substitution patterns at multiple positions, enabling rapid structure-activity relationship (SAR) exploration without scaffold switching [1].

copper catalysis cascade reaction heterocycle synthesis scaffold diversification

Peptidomimetic and Supramolecular Applications: Pyrrolo-pyrazole Carboxylates Enable Non-Coded γ-Amino Acid Scaffolds for Biomaterials

3-Pyrrolo-pyrazole carboxylate functions as a non-coded γ-amino acid scaffold that, when incorporated into short dipeptides with glycine or alanine, promotes supramolecular organogel formation and enables electrospun nanofiber fabrication [1][2]. This application domain is distinct from the purely kinase-focused utilization of related scaffolds such as pyrrolo[3,2-c]pyridine and 1H-pyrazolo[3,4-b]pyridine, which are documented almost exclusively for ATP-competitive enzyme inhibition [3]. The stereochemical behavior of these pyrrolo-pyrazole peptidomimetics drives phase-selective supramolecular assembly, a property not reported for comparator fused bicyclic scaffolds [2].

peptidomimetics supramolecular gels electrospun nanofibers non-coded amino acids

Scaffold-Specific Kinase Selectivity Profile: Pyrrolopyrazoles Demonstrate Isozyme Discrimination Within PKC Family

3-Amino-pyrrolo[3,4-c]pyrazole derivatives exhibit ATP-competitive PKC inhibition with high specificity for PKC over other protein kinases [1]. This selectivity profile is structurally distinct from the prototypical indolocarbazole and bisindolylmaleimide PKC inhibitors, which represent alternative chemotypes for the same target family [1]. The pyrrolopyrazole-derived compound PF-04577806 demonstrated inhibition of PKC activity in retinal lysates from diabetic rats stimulated with phorbol myristate acetate, and upon oral administration showed good retinal exposure in diabetic Long-Evans rats with amelioration of retinal vascular leakage in a streptozotocin-induced diabetic rat model [1]. In contrast, the 1H-pyrazolo[3,4-b]pyridine scaffold has been primarily optimized for TBK1 inhibition (IC50 = 0.2 nM) and ALK inhibition (IC50 = 1.58 nM), demonstrating divergent kinase selectivity determined by scaffold geometry [2][3].

PKC beta II kinase selectivity ATP-competitive diabetic complications

Physicochemical Baseline Properties: Pyrrolo[3,2-c]pyrazole Core Exhibits Favorable Drug-Likeness Parameters with Zero Rotatable Bonds

The unsubstituted pyrrolo[3,2-c]pyrazole core (CAS 250-88-4) possesses a molecular weight of 105.10 g/mol, exact mass of 105.03300, polar surface area (PSA) of 37.08 Ų, and zero rotatable bonds . These parameters place the scaffold well within lead-like and drug-like chemical space guidelines (MW < 350, PSA < 140 Ų). In comparison, the pyrrolo[3,2-c]pyridine core (CAS 271-63-8) has molecular formula C7H6N2 and molecular weight 118.14 g/mol, with one additional carbon atom and different nitrogen atom positioning affecting hydrogen-bonding capacity [1]. Computational ADME/TOPKAT studies on pyrrolo[2,3-c]pyrazole derivatives confirmed proper pharmacokinetic properties and drug-likeness profiles [2], supporting the scaffold's suitability for lead optimization campaigns without intrinsic physicochemical liabilities that would necessitate scaffold abandonment.

drug-likeness physicochemical properties scaffold optimization lead-likeness

Pyrrolo[3,2-c]pyrazole Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Use


Oncology Drug Discovery: CDK2 Inhibitor Lead Optimization Programs Requiring Sorafenib-Comparable Potency

Procurement of pyrrolo[3,2-c]pyrazole scaffold is indicated for oncology programs targeting CDK2/cyclin A2 inhibition where the goal is achieving potency comparable to or exceeding Sorafenib (CDK2 IC50 = 0.184 µM). Pyrrolo[2,3-c]pyrazole derivatives have demonstrated CDK2 IC50 values as low as 0.11 µM with superior antiproliferative activity against MCF-7 and HepG-2 cancer cell lines and reduced normal cell cytotoxicity [1]. The scaffold provides a validated starting point for structure-activity relationship exploration and lead optimization toward clinical candidate nomination.

Multi-Kinase Polypharmacology and Kinase Panel Screening Library Construction

This scaffold is appropriate for research groups constructing focused kinase inhibitor libraries or pursuing polypharmacology strategies, given the documented activity of pyrrolopyrazole derivatives across CDK2, Aurora-A (IC50 = 0.027 µM), and PKC families [1][2]. The scaffold's ability to engage multiple kinase families from a common core structure reduces the number of distinct scaffolds required for broad kinase panel screening. Procurement of the unsubstituted core enables divergent parallel synthesis of substitution variants for kinase selectivity profiling [1][2].

Biomaterials and Peptidomimetic Research: Supramolecular Gel and Nanofiber Fabrication

Procurement is justified for interdisciplinary research groups operating at the chemistry-materials science interface, particularly those investigating supramolecular assembly or electrospun nanofiber technologies. 3-Pyrrolo-pyrazole carboxylate functions as a non-coded γ-amino acid building block for short peptidomimetics that promote phase-selective supramolecular organogel formation and enable electrospun nanofiber fabrication [1][2]. This application domain is not addressed by comparator fused bicyclic scaffolds such as pyrrolopyridines or pyrazolopyridines, making pyrrolo[3,2-c]pyrazole the scaffold of choice for dual-use programs spanning medicinal chemistry and biomaterials science [1][2].

Efficient Derivative Library Generation via Copper-Catalyzed Cascade Synthesis

This scaffold is optimal for medicinal chemistry groups prioritizing rapid SAR exploration and derivative library expansion, given the availability of a single-step copper-catalyzed cascade synthesis from halogenated pyrazolecarbaldehydes and ethylisocyanoacetate [1]. The method's broad substrate tolerance enables systematic variation of substitution patterns across multiple positions without requiring de novo synthetic route development for each analog. Procurement of the core scaffold alongside appropriate halogenated pyrazole precursors supports efficient parallel synthesis workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[3,2-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.